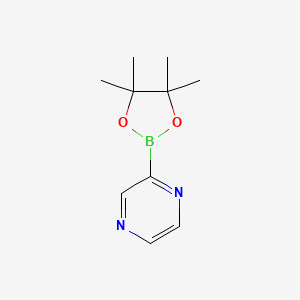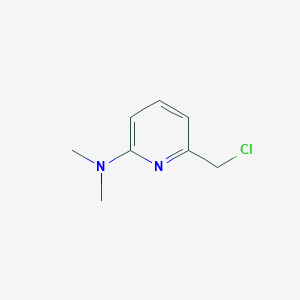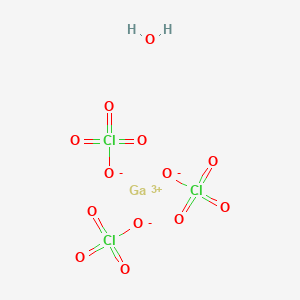
Triperchlorate de gallium ; hydrate
Vue d'ensemble
Description
Gallium;triperchlorate;hydrate, also known as gallium(III) perchlorate hydrate, is a chemical compound with the formula Ga(ClO₄)₃·xH₂O. It is a coordination compound where gallium is in the +3 oxidation state, coordinated to perchlorate anions and water molecules. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Gallium;triperchlorate;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions, particularly in the preparation of gallium-containing compounds.
Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt iron metabolism in microorganisms.
Medicine: Explored for its therapeutic potential in treating infections and certain types of cancer by interfering with cellular iron metabolism.
Industry: Utilized in the production of semiconductors, light-emitting diodes (LEDs), and other electronic devices due to its unique electronic properties.
Mécanisme D'action
Target of Action
Gallium, the active component in Gallium Triperchlorate Hydrate, primarily targets bacterial nutrition and metabolism . It disrupts iron-dependent processes in bacteria due to its chemical similarity to iron . In Pseudomonas aeruginosa, a common pathogen, Gallium has been found to bind with RpoB and RpoC, two subunits of RNA polymerase . These targets play a crucial role in bacterial growth and survival, making them ideal targets for antimicrobial action.
Mode of Action
Gallium interacts with its targets by substituting for iron in bacterial uptake systems . This substitution disrupts iron-dependent processes, inhibiting key iron-containing enzymes in bacteria . For instance, Gallium has been shown to suppress RNA synthesis by targeting the essential transcription enzyme RNA polymerase . This results in reduced metabolic rates and energy utilization in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Gallium is the iron metabolism pathway in bacteria . By disrupting this pathway, Gallium inhibits many key processes such as DNA synthesis, electron transport, and oxidative stress defense . This disruption can lead to downstream effects such as increased bacterial sensitivity to oxidants .
Pharmacokinetics
The therapeutic properties of gallium are believed to be attributable to its chemical similarity to iron . More research is needed to fully understand the ADME properties of Gallium Triperchlorate Hydrate and their impact on its bioavailability.
Result of Action
The primary result of Gallium’s action is the inhibition of bacterial growth. By disrupting iron-dependent processes and suppressing RNA synthesis, Gallium effectively reduces the metabolic rates and energy utilization of bacteria . This leads to inhibited growth of bacteria, including antibiotic-resistant strains . Furthermore, Gallium has been shown to enhance the antimicrobial activity of certain antibiotics .
Action Environment
The action of Gallium can be influenced by environmental factors. For instance, the formation of a Gallium sulfato complex is favored with increasing temperature . This suggests that the action, efficacy, and stability of Gallium Triperchlorate Hydrate could potentially be influenced by environmental conditions such as temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium;triperchlorate;hydrate can be synthesized by reacting gallium metal or gallium oxide with perchloric acid. The reaction typically involves dissolving gallium or gallium oxide in concentrated perchloric acid, followed by crystallization to obtain the hydrated form of gallium(III) perchlorate.
Industrial Production Methods: In industrial settings, gallium;triperchlorate;hydrate is produced by dissolving gallium metal in perchloric acid under controlled conditions to ensure the complete reaction and formation of the desired hydrate. The solution is then evaporated to crystallize the compound, which is subsequently purified to achieve the required purity levels for various applications.
Types of Reactions:
Oxidation: Gallium;triperchlorate;hydrate can undergo oxidation reactions where the gallium ion can be further oxidized under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of gallium using suitable reducing agents.
Substitution: Gallium;triperchlorate;hydrate can participate in substitution reactions where the perchlorate anions can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ammonia, phosphines, or other anions in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Higher oxidation state compounds of gallium.
Reduction: Lower oxidation state compounds of gallium or elemental gallium.
Substitution: Complexes with different ligands replacing the perchlorate anions.
Comparaison Avec Des Composés Similaires
Gallium(III) chloride (GaCl₃): Another gallium compound with similar coordination properties but different anions.
Gallium(III) nitrate (Ga(NO₃)₃): Similar in terms of gallium coordination but with nitrate anions.
Gallium(III) sulfate (Ga₂(SO₄)₃): Contains sulfate anions instead of perchlorate.
Uniqueness: Gallium;triperchlorate;hydrate is unique due to the presence of perchlorate anions, which impart distinct chemical reactivity and properties compared to other gallium compounds. The perchlorate anions make it a strong oxidizing agent, which can be advantageous in specific chemical reactions and industrial applications.
Propriétés
IUPAC Name |
gallium;triperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Ga.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVMVMOENAMBPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3GaH2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584315 | |
| Record name | Gallium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81029-07-4 | |
| Record name | Gallium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


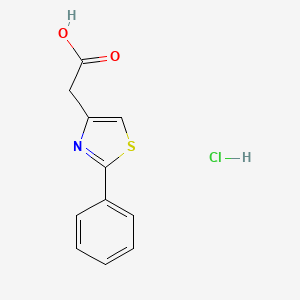
![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

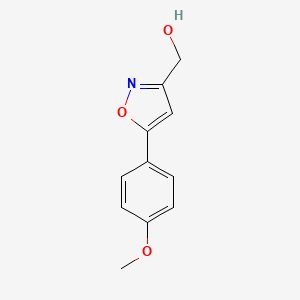
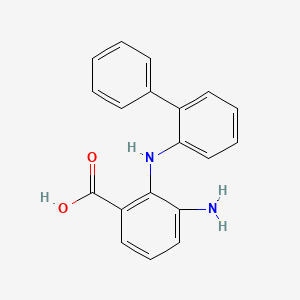
![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)

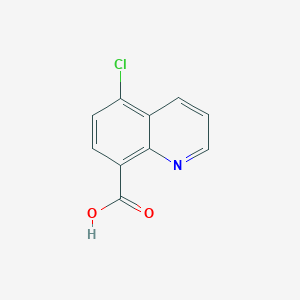
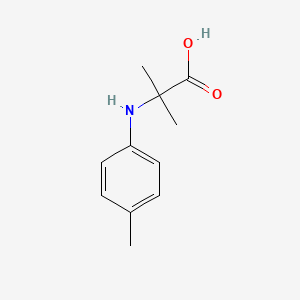

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)
